2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide
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Overview
Description
2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide is an organic compound with the molecular formula C18H17NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a naphthyl ring and a dimethyl-substituted benzene ring .
Preparation Methods
The synthesis of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Chemical Reactions Analysis
2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(1-naphthyl)benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring, which may affect its reactivity and biological activity.
2,5-Dimethylbenzenesulfonamide: Lacks the naphthyl group, which may influence its chemical properties and applications.
N-(2-naphthyl)benzenesulfonamide: Has the naphthyl group attached at a different position, potentially altering its interaction with biological targets.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)18(12-13)22(20,21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-12,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWMWGBYOMCRCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357194 |
Source
|
Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61296-31-9 |
Source
|
Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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